![molecular formula C16H11ClFN3O3S B2986236 N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-fluorobenzenesulfonamide CAS No. 338413-29-9](/img/structure/B2986236.png)

N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

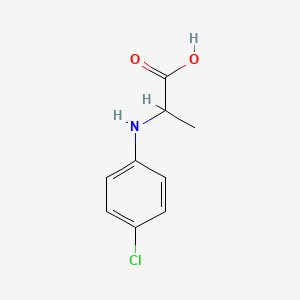

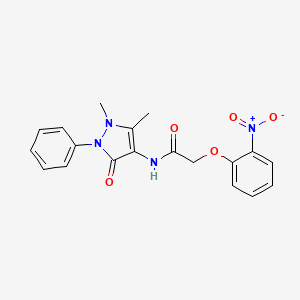

“N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-fluorobenzenesulfonamide” is a chemical compound with the molecular formula C16H11ClFN3O3S . It has a molecular weight of 379.793 Da . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C16H11ClFN3O3S/c17-10-1-2-13(9-15(10)23-16-19-7-3-8-20-16)21-25(22,23)14-6-4-12(18)5-11(14)24-6/h1-9,21H .Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 379.793 Da . The InChI code representing its molecular structure is 1S/C16H11ClFN3O3S/c17-10-1-2-13(9-15(10)23-16-19-7-3-8-20-16)21-25(22,23)14-6-4-12(18)5-11(14)24-6/h1-9,21H .Wissenschaftliche Forschungsanwendungen

Enantioselective Fluorination

A study explored the fine-tuning of N-fluorobenzenesulfonamide's reactivity and selectivity in fluorination reactions. By modifying substituents on its phenyl rings, researchers achieved high yields and enantioselectivities in the fluorination of 2-oxindoles using chiral palladium complexes. This highlights the compound's utility in synthesizing fluorinated organic molecules with potential pharmaceutical applications (Fajie Wang et al., 2014).

COX-2 Inhibition for Pain Management

Another study focused on the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, examining their role as cyclooxygenase-2 (COX-2) inhibitors. Introduction of a fluorine atom increased COX-1/COX-2 selectivity, leading to the development of potent, selective, and orally active COX-2 inhibitors, which are crucial for treating conditions like rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).

Fluorine's Role in Organic Reactions

Research on fluorinating reagents, including N-fluorodibenzenesulfonamide, demonstrated their effectiveness in generating fluoro spin adducts through radical-mediated reactions. These findings contribute to our understanding of fluorine's role in modifying the reactivity and properties of organic molecules, with implications for developing new materials and reaction methodologies (L. Eberson & O. Persson, 1997).

Imaging Agent Development

A noteworthy application in the development of imaging agents for positron emission tomography (PET) involved synthesizing fluoroethoxy and fluoropropoxy substituted compounds. These compounds demonstrated high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), highlighting their potential in studying neurodegenerative disorders (C. Fookes et al., 2008).

Antimicrobial and Anticancer Evaluation

Research on 4-(1-Aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides evaluated their antimicrobial and anticancer activities. Some derivatives showed significant activity, underscoring the potential of fluorine-containing benzenesulfonamides in developing new therapeutic agents (Mahesh K. Kumar et al., 2014).

Safety and Hazards

The safety information available for “N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-fluorobenzenesulfonamide” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Eigenschaften

IUPAC Name |

N-(3-chloro-4-pyrimidin-2-yloxyphenyl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFN3O3S/c17-14-10-12(4-7-15(14)24-16-19-8-1-9-20-16)21-25(22,23)13-5-2-11(18)3-6-13/h1-10,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAQEOXTVFXLSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-diethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2986153.png)

![methyl 3-cyano-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2986157.png)

![N-(3-chlorophenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2986159.png)

![4-[(3-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2986160.png)

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2986162.png)

![N-(3,5-dimethylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2986166.png)

![11-Methyl-13-propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2986167.png)

![N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2986173.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2986174.png)